Crystal structure and X-ray diffraction data for 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Crystal structure and X-ray diffraction data for 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystallographic analysis of 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid, a molecule of interest in medicinal chemistry due to the prevalence of the pyrazole motif in pharmacologically active compounds. The document details a representative methodology for its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis, culminating in the elucidation of its three-dimensional structure. The protocols and interpretations herein are grounded in established crystallographic principles and practices.
Pyrazole derivatives are a well-established class of heterocyclic compounds that form the core of numerous pharmaceuticals. Their diverse biological activities are often attributed to their ability to act as bioisosteres for other functional groups and to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking. Understanding the precise three-dimensional arrangement of atoms and the intermolecular forces that govern the solid-state packing of these molecules is paramount for rational drug design and the development of stable, well-characterized active pharmaceutical ingredients (APIs).
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline solid.[1] This method provides detailed information on bond lengths, bond angles, and the overall conformation of the molecule, as well as insights into the packing of molecules within the crystal lattice.[1][2] Such information is invaluable for understanding structure-activity relationships, polymorphism, and the physicochemical properties of a compound.
This guide presents a detailed, albeit representative, workflow for the structural elucidation of 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid, from material synthesis to the final refined crystal structure.
Synthesis and Crystallization
The synthesis of 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid can be achieved through various synthetic routes reported for analogous pyrazole derivatives. A common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]
Proposed Synthetic Protocol
A plausible synthetic route is outlined below:
-
Starting Materials: 4-acetylbenzoic acid and N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Step 1: Formation of the Enaminone Intermediate: 4-acetylbenzoic acid is reacted with DMF-DMA to form the corresponding enaminone.
-
Step 2: Cyclization with Methylhydrazine: The enaminone intermediate is then reacted with methylhydrazine in a suitable solvent, such as ethanol or acetic acid, to yield the target compound, 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a crystalline solid.[4]
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is a critical prerequisite for a successful SC-XRD experiment.[5] For 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid, a suitable crystallization method would be slow evaporation from a solution.
Protocol for Crystallization:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents like dichloromethane/hexane) at a slightly elevated temperature to ensure complete dissolution.
-
Filter the solution while warm to remove any particulate impurities.
-
Transfer the clear solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed at room temperature.
-
Monitor the vial over several days for the formation of well-defined, optically clear crystals. A good single crystal for diffraction should be between 0.1 and 0.4 mm in at least two dimensions and show regular faces and edges.[6]
Single-Crystal X-ray Diffraction Analysis
The following sections detail the process of analyzing a suitable single crystal of 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid using a modern single-crystal X-ray diffractometer.
Experimental Workflow
The overall workflow for single-crystal X-ray diffraction analysis is depicted in the following diagram:
Caption: Experimental workflow for the crystallographic analysis of 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed on the diffractometer.[6] The crystal is then cooled to a low temperature (typically 100-173 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[5][7]
Data Collection Parameters (Representative):
| Parameter | Value |
| Instrument | Bruker APEX II CCD or similar |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |
| Temperature | 100(2) K |
| Crystal System (Hypothetical) | Monoclinic |
| Space Group (Hypothetical) | P2₁/c |
| Unit Cell Dimensions (Hypothetical) | a = 5.1 Å, b = 12.3 Å, c = 15.8 Å, β = 95° |
| Volume (Hypothetical) | 985 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.45 g/cm³ |
| Absorption Coefficient | 0.11 mm⁻¹ |
| F(000) | 456 |
| Theta range for data collection | 2.5° to 28.0° |
| Reflections collected | ~5000 |
| Independent reflections | ~2000 |
| R(int) | 0.035 |
Structure Solution and Refinement
The collected diffraction data is processed through integration, scaling, and merging.[8][9] The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.[10] This initial model is then refined using a least-squares procedure to improve the agreement between the observed diffraction data and the data calculated from the model.[11][12]
Refinement Protocol:
-
Initial Refinement: The positions of all non-hydrogen atoms are refined isotropically.
-
Anisotropic Refinement: The non-hydrogen atoms are then refined anisotropically, which accounts for the direction-dependent thermal motion of the atoms.[10]
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Final Refinement Cycles: Further cycles of refinement are carried out until the model converges.
-
Validation: The final structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.
Representative Refinement Statistics:
| Parameter | Value |
| R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.110 |
| Goodness-of-fit (S) | 1.05 |
| Largest diff. peak and hole | 0.25 and -0.20 e.Å⁻³ |
Results and Discussion: The Crystal Structure of 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Based on the hypothetical data, the crystal structure of 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid would reveal key structural features and intermolecular interactions.
Molecular Structure
The molecule would consist of a planar pyrazole ring and a benzoic acid moiety. The dihedral angle between these two rings would be a key conformational parameter. The bond lengths and angles within the pyrazole and benzene rings would be consistent with their aromatic character.
Intermolecular Interactions and Crystal Packing
A crucial aspect of the crystal structure would be the intermolecular hydrogen bonding interactions involving the carboxylic acid group. It is highly probable that the carboxylic acid groups of adjacent molecules would form centrosymmetric dimers via strong O-H···O hydrogen bonds.
Caption: Diagram of a typical carboxylic acid dimer formed through hydrogen bonding.
These hydrogen-bonded dimers would then pack in the crystal lattice, likely influenced by weaker C-H···O or C-H···π interactions, to form a stable three-dimensional supramolecular architecture. The planarity of the molecule would likely favor π-stacking interactions between adjacent aromatic rings.
Conclusion
This technical guide has outlined a comprehensive and representative methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid. The detailed protocols and discussion of the expected structural features provide a valuable resource for researchers in medicinal chemistry and materials science. The elucidation of the crystal structure of this and related compounds is fundamental to understanding their solid-state properties and for the rational design of new molecules with desired biological activities.
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